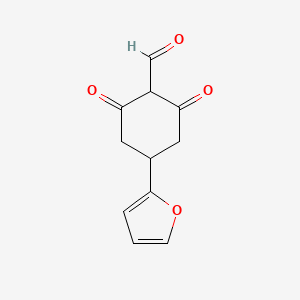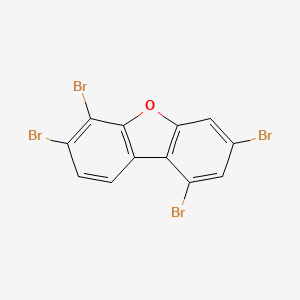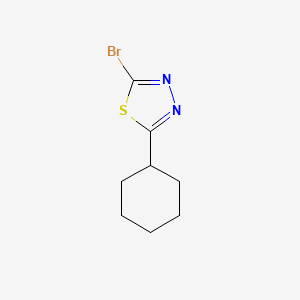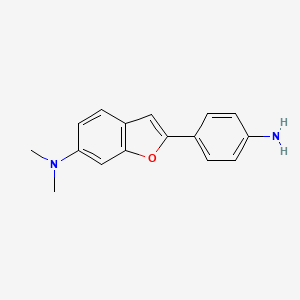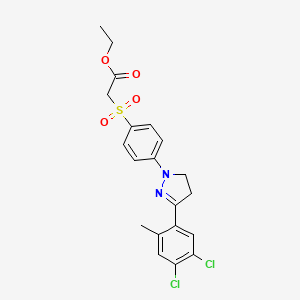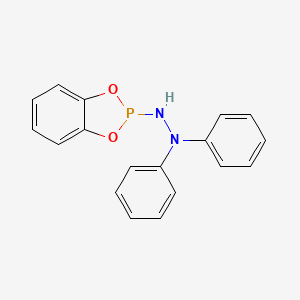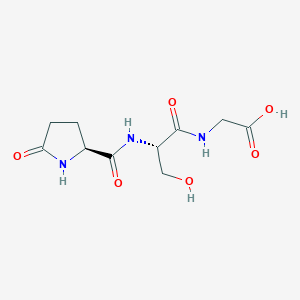
5-Oxo-L-prolyl-L-serylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, a pyrrolidine ring, and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a hydroxy acid with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the pyrrolidine ring may produce an alcohol.
Scientific Research Applications
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Researchers are investigating its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy acids, pyrrolidine derivatives, and acetic acid derivatives. Examples include:
- 3-Hydroxy-2-pyrrolidinone
- N-Acetyl-L-proline
- 2-Hydroxyacetic acid
Uniqueness
What sets 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
50816-30-3 |
|---|---|
Molecular Formula |
C10H15N3O6 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
MNXSLJHGHGAOJQ-WDSKDSINSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


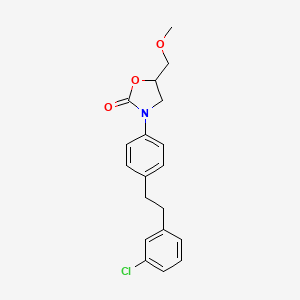


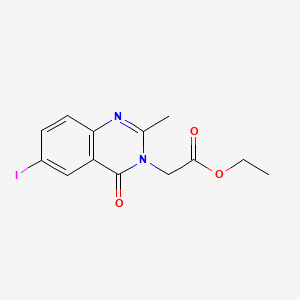
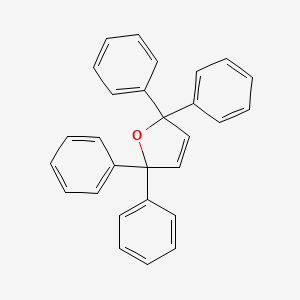

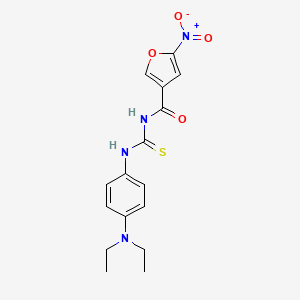
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
